2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, oxadiazole, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Pyridine Ring Construction: The oxadiazole intermediate is then reacted with a pyridine derivative, typically through a condensation reaction facilitated by a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Final Coupling: The resulting intermediate is coupled with 2,4-difluoroaniline under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Green Chemistry Approaches: Employing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the oxadiazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide has shown promise in binding studies with proteins and enzymes, indicating potential as a lead compound in drug discovery.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby altering the biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dichlorophenyl)acetamide
- 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both chloro and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, potentially leading to more potent biological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N4O3/c22-13-5-3-12(4-6-13)19-26-20(31-27-19)15-2-1-9-28(21(15)30)11-18(29)25-17-8-7-14(23)10-16(17)24/h1-10H,11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKROFQMJIIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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